molecular formula C22H28O6 B1151498 [(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate CAS No. 96850-29-2

[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate

Cat. No.: B1151498
CAS No.: 96850-29-2
M. Wt: 388.5 g/mol
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Description

The compound [(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[76215,801,1102,8]octadec-13-en-7-yl] acetate is a complex organic molecule characterized by multiple stereocenters and a unique pentacyclic structure

Biochemical Analysis

Biochemical Properties

Maoecrystal B plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, which can affect various biochemical pathways. For instance, Maoecrystal B interacts with enzymes involved in the Wnt signaling pathway, inhibiting their activity and thereby modulating the pathway’s function . This interaction is significant as the Wnt signaling pathway is crucial for cell proliferation, differentiation, and apoptosis.

Cellular Effects

Maoecrystal B has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Maoecrystal B has been found to inhibit the Wnt signaling pathway in colon cancer cells, leading to decreased expression of target genes such as c-myc, cyclin D1, survivin, and Axin2 . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of Maoecrystal B involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Maoecrystal B binds to specific enzymes in the Wnt signaling pathway, inhibiting their activity and preventing the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus . This inhibition disrupts the transcription of Wnt/β-catenin signaling responsive genes, thereby affecting cell cycle regulation and cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maoecrystal B have been observed to change over time. Studies have shown that Maoecrystal B is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to Maoecrystal B in in vitro and in vivo studies has demonstrated sustained inhibition of the Wnt signaling pathway, leading to prolonged anti-proliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of Maoecrystal B vary with different dosages in animal models. At lower doses, Maoecrystal B has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Maoecrystal B can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

Maoecrystal B is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to cell proliferation and apoptosis . The compound’s interactions with enzymes in the Wnt signaling pathway highlight its role in modulating key metabolic processes that are critical for cancer cell survival and growth .

Transport and Distribution

Within cells and tissues, Maoecrystal B is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and activity . The compound’s ability to selectively accumulate in cancer cells while sparing normal cells is a key factor in its potential therapeutic applications .

Subcellular Localization

Maoecrystal B’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in the Wnt signaling pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct Maoecrystal B to its site of action within the cell . The precise subcellular localization of Maoecrystal B is crucial for its ability to effectively inhibit the Wnt signaling pathway and exert its anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the Pentacyclic Core: This involves cyclization reactions that form the pentacyclic structure. Reagents such as strong acids or bases may be used to facilitate these cyclizations.

    Introduction of Functional Groups: Hydroxyl and acetoxy groups are introduced through selective oxidation and acetylation reactions. Common reagents include oxidizing agents like potassium permanganate and acetic anhydride for acetylation.

    Final Modifications: The final steps involve fine-tuning the stereochemistry and ensuring the correct placement of all functional groups. This may involve additional protection and deprotection steps to achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Use of Catalysts: Catalysts may be employed to increase the efficiency of key reactions.

    Scale-Up Techniques: Techniques such as continuous flow chemistry could be used to scale up the production process.

    Purification Methods: Advanced purification methods, including chromatography and crystallization, would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules can be explored. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,18R,19R)-8-Acetoxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.0~2,13~.0~4,12~.0~7,11~.0~14,19~]docos-5-ene-5-carboxylic acid]
  • [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol]

Uniqueness

The uniqueness of [(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate lies in its specific arrangement of functional groups and stereochemistry. This configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14-,16+,17+,18-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRAGAKNFNKKQF-AFBXHKAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@H]3[C@@]1(C2)[C@]4([C@H]([C@@H]5[C@]3(CO4)C(=O)C=CC5(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate
Reactant of Route 2
[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate
Reactant of Route 3
[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate
Reactant of Route 4
[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate
Reactant of Route 5
[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate
Reactant of Route 6
[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate
Customer
Q & A

Q1: What is Maoecrystal B and where is it found?

A1: Maoecrystal B is an ent-kaurane diterpenoid isolated from the leaves of Isodon eriocalyx var. laxiflora, a plant belonging to the Isodon genus. [] The Isodon genus is known to be a rich source of ent-kaurane diterpenoids, which have demonstrated various biological activities including antitumor, antibacterial, and anti-inflammatory effects. []

Q2: Has there been any research on modifying the structure of Maoecrystal B?

A2: Yes, researchers have attempted to modify the structure of Maoecrystal B. One study focused on enlarging the B ring of the compound. [] This attempt, aiming to synthesize a derivative with potentially enhanced properties, led to the unexpected discovery of a novel rearranged diterpene compound. [] This highlights the complexity of natural product modification and the potential for uncovering new chemical entities through such endeavors.

Q3: What other diterpenoids are found alongside Maoecrystal B in Isodon eriocalyx var. laxiflora?

A3: In addition to Maoecrystal B, researchers identified other ent-kauranoids in Isodon eriocalyx var. laxiflora, including Laxifiorin A, Maoecrystal A, Maoecrystal C, Maoecrystal P, and Eriocalyxin B. [] The co-occurrence of these structurally related diterpenes suggests a shared biosynthetic pathway and prompts further investigation into their individual and synergistic biological activities.

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